3,6-Dimethylphenanthrene
Description
Properties
IUPAC Name |
3,6-dimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-3-5-13-7-8-14-6-4-12(2)10-16(14)15(13)9-11/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIBPZBOAJFEJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC3=C2C=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052682 | |
| Record name | 3,6-Dimethylphenanthrene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID9052682 | |
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Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White needles; [TCI America MSDS] | |
| Record name | 3,6-Dimethylphenanthrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.0000182 [mmHg] | |
| Record name | 3,6-Dimethylphenanthrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11009 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1576-67-6 | |
| Record name | 3,6-Dimethylphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-67-6 | |
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| Record name | 3,6-Dimethylphenanthrene | |
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| Record name | 3,6-DIMETHYLPHENANTHRENE | |
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| Record name | 3,6-Dimethylphenanthrene | |
| Source | EPA DSSTox | |
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| Record name | 3,6-dimethylphenanthrene | |
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| Record name | 3,6-DIMETHYLPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Preparation Methods
Reaction Mechanism and Conditions
Photochemical cyclization represents the most widely documented method for synthesizing 3,6-DMP. This approach exploits the [4π] electrocyclic reactivity of 1,2-di(naphthalen-1-yl)ethene precursors under ultraviolet (UV) light. The reaction proceeds via a conrotatory mechanism, where UV irradiation induces π-orbital reorganization, leading to the formation of the phenanthrene backbone.
Critical Parameters:
-
Light Source: A 400 W medium-pressure mercury vapor lamp with a Pyrex filter (λ > 290 nm) is employed to prevent undesired side reactions.
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Solvent System: Tetrahydrofuran (THF) is preferred due to its UV transparency and ability to stabilize reactive intermediates.
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Atmosphere: Reactions are conducted under a nitrogen blanket to mitigate oxidative degradation.
Synthetic Procedure
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Precursor Preparation: 1,2-Di(naphthalen-1-yl)ethene is synthesized via Stille coupling between 1-naphthylstannane and 1-iodonaphthalene in the presence of a palladium catalyst.
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Cyclization: The diene (5.0 mmol) is dissolved in anhydrous THF (120 mL) and irradiated for 3 hours at room temperature.
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Workup: The crude product is precipitated by pouring the reaction mixture into ice-cold water, followed by filtration and washing with ether.
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Purification: Flash column chromatography on silica gel (petroleum ether/dichloromethane, 2:1) yields 3,6-DMP as a white solid (78% yield).
Table 1: Optimization of Photochemical Cyclization
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Light Source | 400 W Hg lamp (Pyrex filter) | 78 | >99 |
| Solvent | THF | 78 | >99 |
| Reaction Time | 3 hours | 78 | >99 |
| Alternative Solvent | Toluene | 52 | 92 |
Challenges in Isomer Purity and Purification
Chromatographic Resolution
The structural similarity of methylphenanthrene isomers (e.g., 1,7- vs. 3,6-DMP) necessitates high-resolution purification. Preparative high-performance liquid chromatography (HPLC) with a C18 column and methanol/water gradients (70:30 to 95:5 over 20 minutes) resolves these isomers effectively.
Crystallization Techniques
Fractional crystallization from ethanol/water (4:1) at −20°C enhances purity (>99%), as 3,6-DMP exhibits lower solubility than its regioisomers due to symmetrical methyl placement.
Analytical Validation of Synthetic Products
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydrogenated phenanthrene derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
3,6-Dimethylphenanthrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research on its biological activity includes studies on its potential mutagenic and carcinogenic properties.
Medicine: Investigations into its interactions with biological macromolecules to understand its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3,6-Dimethylphenanthrene involves its interaction with molecular targets such as DNA and proteins. It can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to mutations and potentially carcinogenic effects. Additionally, it can interact with enzymes and other proteins, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The position of methyl groups significantly affects molecular interactions and environmental fate. Key comparisons include:
Environmental and Analytical Behavior
- Occurrence : 3,6-DMP is prevalent in hydraulic fracturing-produced water (FPW) and urban air, with indoor concentrations often exceeding outdoor levels due to partitioning into particulate matter .
- Detection : Gas chromatography (GC) methods using MS detectors achieve a detection limit of 134 ng/L for 3,6-DMP, comparable to other alkyl-PAHs like 3,9-DMP (192 ng/L) . Retention times vary by column type:
Research Findings and Implications
Metabolism and Carcinogenicity: 3,6-DMP forms 9,10-dihydrodiol as its primary metabolite, a pathway less associated with carcinogenicity compared to the 7,8-dihydrodiol pathway of 1,4-DMP . Its lack of tumor-initiating activity contrasts sharply with 1,4-DMP, which requires bay-region methylation and peri-position availability for carcinogenesis .
Health Risks :
- Epidemiological studies link 3,6-DMP to increased asthma risk in obese children (RR = 2.92 at age 7), suggesting methyl-PAHs may exacerbate oxidative stress in metabolic disorders .
Environmental Persistence :
- Steric hindrance from methyl groups reduces biodegradation, making 3,6-DMP a persistent contaminant in sediments and urban aerosols .
Biological Activity
3,6-Dimethylphenanthrene (3,6-DMP) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its biological activity, particularly in the context of environmental toxicity and potential mutagenic effects. This article explores the compound's mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its fused benzene rings and two methyl groups at the 3 and 6 positions. Its molecular formula is , and it exhibits low water solubility while being soluble in organic solvents like benzene and chloroform. The compound has a melting point of approximately 19 °C, indicating stability under standard conditions.
Target of Action
The primary targets of 3,6-DMP are not well-defined; however, as a derivative of phenanthrene, it is known to interact with various cellular components. PAHs are recognized for their potential to disrupt normal cellular functions.
Mode of Action
Research indicates that methylated phenanthrenes, including 3,6-DMP, can activate the aryl hydrocarbon receptor (AhR), which is involved in mediating toxic responses to environmental contaminants. A study found that 3,6-DMP was significantly more potent than unmethylated phenanthrene in activating AhR signaling pathways .
Biochemical Pathways
The metabolism of 3,6-DMP has been linked to certain bacterial strains, such as Sphingomonas sp., which can utilize this compound as a sole carbon source. This suggests that specific metabolic pathways exist for its degradation . However, the presence of methyl groups hinders certain dioxygenation sites, resulting in decreased biodegradation rates compared to unsubstituted phenanthrene .
Mutagenicity and Carcinogenicity
Studies have indicated that 3,6-DMP exhibits mutagenic properties. It has been shown to interact with DNA and potentially lead to carcinogenic outcomes. The compound's toxicity profile includes serious eye irritation and significant toxicity to aquatic life .
Comparative Toxicity
In comparative studies involving various methylated phenanthrenes, 3,6-DMP demonstrated enhanced potency relative to other derivatives. For instance, it was found to be significantly more potent than 4-methylphenanthrene in yeast bioassays assessing AhR activation .
Environmental Persistence
3,6-DMP has been detected at high concentrations in polluted environments. For example, studies have shown that it had the highest concentrations among individual PAHs in certain urban areas, indicating its persistence and potential for bioaccumulation .
Laboratory Studies
Laboratory experiments have focused on the degradation kinetics of 3,6-DMP compared to other PAHs. Results suggest that its structural characteristics contribute to slower degradation rates due to steric hindrance from the methyl groups .
Summary of Research Findings
The biological activity of this compound reveals significant implications for environmental health and safety. Key findings include:
- Activation of AhR : Enhanced potency compared to unmethylated phenanthrenes.
- Mutagenic Potential : Evidence suggests interactions with DNA leading to potential carcinogenicity.
- Environmental Persistence : High concentrations detected in urban pollution contexts.
Data Table: Comparative Biological Activity of Methylated Phenanthrenes
| Compound Name | Molecular Formula | Relative Potency (EC50) | Comments |
|---|---|---|---|
| Phenanthrene | C14H10 | Baseline | Unsubstituted reference |
| 1-Methylphenanthrene | C15H12 | Less potent | Lower toxicity than dimethyl derivatives |
| 2-Methylphenanthrene | C15H12 | Moderate potency | Varies with position of substitution |
| 9-Methylphenanthrene | C15H12 | Moderate potency | Distinct biological activity |
| This compound | C16H14 | Higher potency | Significant AhR activation |
Q & A
Q. What analytical methods are recommended for quantifying 3,6-Dimethylphenanthrene in environmental samples?
Quantification typically involves gas chromatography coupled with mass spectrometry (GC/MS) using standardized reference materials. For example, Standard Reference Material®1650b includes this compound at 23 ±2 µg/g, validated for calibration . High-purity standard solutions (e.g., >95% purity) are critical for accurate quantification, with protocols emphasizing the use of silanized glassware and HPLC-grade solvents to minimize contamination .
Q. How can this compound be synthesized, and what are common purification challenges?
Synthesis often employs Friedel-Crafts alkylation of phenanthrene using methyl halides or photochemical cyclization of substituted naphthalenes. Purification challenges include isolating the target isomer from methylphenanthrene derivatives (e.g., 1,7- or 2,6-dimethylphenanthrene), requiring techniques like preparative HPLC or fractional crystallization. Purity validation via NMR or GC/MS is essential to confirm structural integrity .
Q. What toxicity mechanisms are associated with this compound in aquatic organisms?
this compound exhibits higher aryl hydrocarbon receptor (AhR) activation than non-methylated phenanthrene, as shown in yeast reporter assays . In Atlantic haddock embryos, alkylated phenanthrenes disrupt early developmental stages, with toxicity linked to oxidative stress and DNA adduct formation. Comparative studies suggest methyl group position (e.g., 3,6 vs. 1,4 substitution) significantly alters bioactivity .
Advanced Research Questions
Q. How do logKPEw values for this compound vary across studies, and what methodological factors contribute to discrepancies?
Reported logKPEw values range from 5.2 to 5.36, with differences attributed to solvent selection (e.g., toluene vs. hexane), temperature, and polyethylene passive sampler aging. For instance, Choi et al. (2013) observed a 0.25 log unit variance compared to Fernandez et al. (2009), highlighting the need for standardized calibration protocols .
Q. How can isomer-specific differences in AhR activation between methylphenanthrenes inform experimental design?
AhR activation assays reveal that this compound is more potent than 1-methylphenanthrene due to steric effects influencing receptor binding. Researchers should include structural analogs (e.g., 2,7-dimethylphenanthrene) as controls and use reporter cell lines (e.g., HepG2-Luc) to quantify isomer-specific responses. Dose-response curves must account for non-linear kinetics .
Q. What strategies resolve co-elution issues when analyzing this compound in complex matrices like propolis or diesel particulate matter?
Co-elution with isomers (e.g., 2,7-dimethylphenanthrene) can be mitigated using tandem MS/MS with selective reaction monitoring (SRM) or orthogonal chromatography (e.g., LC-GC). In propolis studies, solid-phase extraction (SPE) with Florisil® cartridges improves selectivity, while standard addition methods validate recovery rates in diesel particulate samples .
Q. How do environmental degradation pathways affect the persistence of this compound in sediment systems?
Photodegradation and microbial metabolism are primary pathways. UV irradiation generates quinone derivatives, while Sphingomonas spp. degrade the compound via dioxygenase-mediated ring cleavage. Researchers should conduct microcosm studies under controlled light and redox conditions, tracking metabolites via high-resolution mass spectrometry (HRMS) .
Data Contradiction and Validation
Q. How should researchers address conflicting toxicity data between in vitro and in vivo models for this compound?
Discrepancies often arise from metabolic activation differences. For example, hepatic CYP1A enzymes in vertebrates convert this compound to reactive intermediates not observed in yeast assays. Cross-validation using metabolically competent cell lines (e.g., H4IIE-luc) or S9 liver fractions is recommended .
Q. What quality control measures ensure reproducibility in this compound studies?
- Use NIST-certified reference materials (e.g., SRM 1650b) for instrument calibration .
- Report purity levels (e.g., >95% via GC) and batch-specific CAS numbers to avoid supplier variability .
- Include inter-laboratory comparisons for logKPEw and EC50 values, as demonstrated in multi-laboratory PAH studies .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
